N1-(2-cyanophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-cyanophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(2-cyanophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies based on diverse scientific sources.

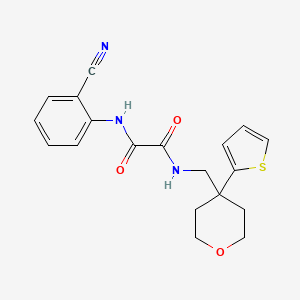

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a complex arrangement that includes a cyanophenyl group and a thiophene moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory , antitumor , and antioxidant properties. The following sections detail specific biological activities supported by empirical studies.

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory processes.

Mechanism of Action:

The compound likely interferes with the NF-kB signaling pathway, which is pivotal in regulating immune responses and inflammation.

2. Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated the antitumor efficacy of the compound in CT26 xenograft models, showing a notable reduction in tumor growth with an IC50 value of approximately 25 nM for ALK5 inhibition, which is linked to tumor progression .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| CT26 | 25 | Tumor growth inhibition |

| NIH3T3 | 74.6 | Cell proliferation inhibition |

3. Antioxidant Activity

The antioxidant properties of the compound were assessed using the DPPH assay, revealing its capability to scavenge free radicals effectively.

Results:

The compound showed a higher scavenging potential compared to standard antioxidants, suggesting its utility in preventing oxidative stress-related diseases.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate favorable absorption characteristics with low toxicity profiles. The compound's ability to cross biological membranes suggests potential for oral bioavailability, making it an attractive candidate for therapeutic applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Anticancer Activity

Research indicates that oxalamide derivatives can demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown selective toxicity towards breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells, suggesting potential for development into effective anticancer agents .

Anti-inflammatory Properties

Molecular docking studies have suggested that N1-(2-cyanophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide may inhibit 5-lipoxygenase, an enzyme involved in inflammatory responses. This inhibition could lead to therapeutic applications for inflammatory diseases .

Materials Science

The unique structural characteristics of this compound enable its use in developing advanced materials. Its potential as a building block for organic semiconductors or as a ligand in coordination chemistry has been explored.

Organic Electronics

Compounds containing thiophene rings are known for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance the performance of these devices due to its electronic characteristics .

Biological Studies

The compound's ability to interact with various biological targets makes it a valuable tool in pharmacological studies.

Enzyme Inhibition Studies

Preliminary investigations suggest that this compound may act as an inhibitor for several key enzymes involved in metabolic pathways. Understanding these interactions can provide insights into the mechanisms underlying various diseases and guide the development of new therapeutic strategies .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of related oxalamide compounds on cancer cell lines, revealing IC50 values indicative of significant anticancer activity. The findings support further exploration of this compound as a candidate for cancer therapy .

Case Study 2: Anti-inflammatory Potential

In silico studies have demonstrated that modifications to the oxalamide structure can enhance anti-inflammatory activity by effectively inhibiting key enzymes like 5-lipoxygenase. These findings suggest that further optimization could lead to more potent anti-inflammatory agents derived from this compound .

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c20-12-14-4-1-2-5-15(14)22-18(24)17(23)21-13-19(7-9-25-10-8-19)16-6-3-11-26-16/h1-6,11H,7-10,13H2,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDJRMMGNUWWDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.